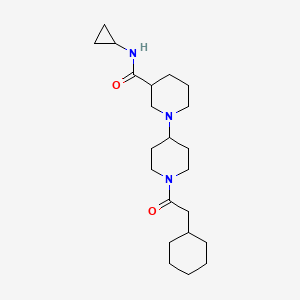
1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been studied extensively for its potential therapeutic uses in various neurological and psychiatric disorders.
Mechanism of Action
1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide can increase GABA levels in the brain, which can help to reduce seizures and anxiety symptoms.
Biochemical and Physiological Effects:
1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. These effects include reducing neuronal excitability, increasing inhibitory neurotransmission, and reducing the risk of seizures.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide for lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of 1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels in the brain over time.
Future Directions
There are a number of potential future directions for research on 1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide. These include studying its potential therapeutic uses in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further research is needed to understand the long-term effects of 1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide on the brain and its potential for addiction and abuse. Finally, there is a need for the development of more stable and long-lasting versions of 1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide for use in clinical settings.
Synthesis Methods
The synthesis of 1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide involves a multi-step process, starting with the reaction of cyclohexylacetic acid with cyclopropylamine to form N-cyclopropylcyclohexylacetic acid. This intermediate is then reacted with piperidine to form N-cyclopropyl-1,4'-bipiperidine-3-carboxylic acid, which is subsequently converted to 1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide through a coupling reaction with N,N'-carbonyldiimidazole.
Scientific Research Applications
1'-(cyclohexylacetyl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic uses in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. It has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety symptoms.
properties
IUPAC Name |
1-[1-(2-cyclohexylacetyl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O2/c26-21(15-17-5-2-1-3-6-17)24-13-10-20(11-14-24)25-12-4-7-18(16-25)22(27)23-19-8-9-19/h17-20H,1-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQLAOWBYJBDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenoxy)-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B6068546.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B6068556.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6068568.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6068571.png)
![2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6068574.png)
![ethyl 4-(3-methoxybenzyl)-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B6068580.png)
![ethyl 3-benzyl-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6068581.png)
![5-methyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068588.png)
![5-fluoro-2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]-1H-benzimidazole](/img/structure/B6068595.png)
![N-[1-(4-methoxybenzyl)-4-piperidinyl]cyclohexanecarboxamide](/img/structure/B6068601.png)
![N-(2,4-dichlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6068604.png)
![4-chloro-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B6068615.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]benzamide](/img/structure/B6068627.png)
![3-ethoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6068629.png)